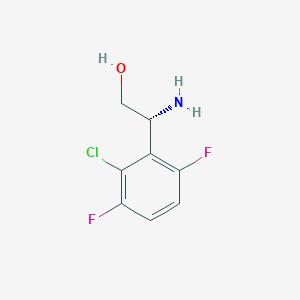
(r)-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9ClF2NO This compound is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol typically involves the reaction of 2-chloro-3,6-difluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom can result in the formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In the field of medicine, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may be explored as a candidate for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with target molecules, while the substituted phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Amino-2-(2-chlorophenyl)ethan-1-ol
- ®-2-Amino-2-(3,6-difluorophenyl)ethan-1-ol
- ®-2-Amino-2-(2-chloro-4-fluorophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(2-chloro-3,6-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its chemical reactivity, biological activity, and overall properties, making it a compound of particular interest in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClF2NO |
|---|---|
Poids moléculaire |
207.60 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(2-chloro-3,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H8ClF2NO/c9-8-5(11)2-1-4(10)7(8)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m0/s1 |
Clé InChI |
DOSICJWIUSKCGF-LURJTMIESA-N |
SMILES isomérique |
C1=CC(=C(C(=C1F)[C@H](CO)N)Cl)F |
SMILES canonique |
C1=CC(=C(C(=C1F)C(CO)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![7-Azaspiro[3.5]non-1-enehydrochloride](/img/structure/B13594933.png)


![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpiperidine-2-carboxylicacid](/img/structure/B13594948.png)
![[3-(Dimethylamino)oxolan-3-yl]methanol](/img/structure/B13594954.png)
